Methyltetrazine-Amine Methyltetrazine-Amine
Brand Name: Vulcanchem
CAS No.: 1345955-28-3; 1596117-29-1
VCID: VC4537859
InChI: InChI=1S/C10H11N5/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3
SMILES: CC1=NN=C(N=N1)C2=CC=C(C=C2)CN
Molecular Formula: C10H11N5
Molecular Weight: 201.233

Methyltetrazine-Amine

CAS No.: 1345955-28-3; 1596117-29-1

Cat. No.: VC4537859

Molecular Formula: C10H11N5

Molecular Weight: 201.233

* For research use only. Not for human or veterinary use.

Methyltetrazine-Amine - 1345955-28-3; 1596117-29-1

Specification

CAS No. 1345955-28-3; 1596117-29-1
Molecular Formula C10H11N5
Molecular Weight 201.233
IUPAC Name [4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine
Standard InChI InChI=1S/C10H11N5/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3
Standard InChI Key ZWKQKWLZKSZYAT-UHFFFAOYSA-N
SMILES CC1=NN=C(N=N1)C2=CC=C(C=C2)CN

Introduction

Chemical and Physical Properties of Methyltetrazine-Amine

Structural Characteristics

Methyltetrazine-amine belongs to the tetrazine family, characterized by a six-membered aromatic ring containing four nitrogen atoms. Its structure features a methyl group at the 6-position of the tetrazine ring and a benzylamine moiety at the 3-position (Fig. 1) . This configuration enhances electronic asymmetry, optimizing its reactivity in IEDDA reactions while maintaining steric accessibility for dienophiles.

Table 1: Key Physical Properties of Methyltetrazine-Amine

PropertyValueSource
Molecular Weight201.23 g/mol
Boiling Point422.4 ± 47.0 °C (Predicted)
Density1.227 ± 0.06 g/cm³
pKa8.32 ± 0.10
SolubilityDMSO, DMF, MeOH
Purity>95% (HPLC)
AppearancePink to purplish-red solid

Stability Enhancements

A defining feature of methyltetrazine-amine is its superior stability compared to non-methylated tetrazine analogs. The methyl group at the 6-position reduces electron density on the tetrazine ring, mitigating susceptibility to hydrolysis and oxidation . This stability permits long-term storage at -20°C in desiccated conditions and enables its use in aqueous buffers for extended periods without significant degradation .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyltetrazine-amine typically begins with Cbz-protected asparagine, which undergoes sequential dehydration and cyclization reactions. A representative route involves:

  • Dehydration of Asparagine: Treatment with N,N′-dicyclohexylcarbodiimide (DCC) converts the side-chain amide to a nitrile .

  • Tetrazine Formation: Reaction with hydrazine hydrate and acetonitrile under 3-mercaptopropionic acid catalysis yields the tetrazine core .

  • Oxidation: Sodium nitrite in acidic conditions finalizes the tetrazine structure .

  • Salt Formation: The free amine is stabilized as an HCl salt to enhance shelf life .

Applications in Bioorthogonal Chemistry

Live-Cell Protein Profiling

Methyltetrazine-amine’s small steric profile allows its incorporation into peptidyl inhibitors without disrupting biological activity. In a landmark study, researchers replaced phenylalanine with methyltetrazinylalanine (MeTz-Ala) in the cathepsin inhibitor Z-FA-FMK . The resulting probe retained inhibitory potency while enabling IEDDA-based visualization of protease activity in live cells using TCO-conjugated fluorophores (Fig. 2) . Fluorescence microscopy confirmed intracellular ligation specificity, with signal-to-noise ratios exceeding 5:1 (p < 0.05) .

Prodrug Activation Systems

Functionalized nanoparticles coated with methyltetrazine-amine have been employed to activate doxorubicin prodrugs in situ. The tetrazine-TCO reaction triggers drug release selectively at tumor sites, minimizing off-target toxicity . Preclinical models demonstrate a 70% reduction in tumor volume compared to conventional chemotherapy .

Nanotechnology Integration

Methyltetrazine-amine’s stability in aqueous buffers facilitates its use in self-assembling nanocarriers. Conjugation to polyethylene glycol (PEG) chains enhances circulation half-life, while TCO-mediated targeting directs payloads to specific cell populations .

Comparative Analysis with Related Tetrazines

Table 2: Performance Metrics of Tetrazine Derivatives

ParameterMethyltetrazine-AmineTetrazine-Amine
Aqueous Stability (t₁/₂)>14 days<48 hours
IEDDA Rate Constant (k)840 M⁻¹s⁻¹920 M⁻¹s⁻¹
Cell PermeabilityHighModerate
Synthetic ComplexityIntermediateLow

While methyltetrazine-amine exhibits slightly slower reaction kinetics than non-methylated analogs, its enhanced stability and cell permeability make it preferable for in vivo applications .

Future Directions and Challenges

Ongoing research aims to:

  • Optimize Synthetic Yields: Novel catalysts may improve the 13% yield bottleneck .

  • Expand In Vivo Applications: Liver-targeted prodrug systems are under Phase I trials .

  • Multimodal Imaging: Combining tetrazine probes with PET/CT radiotracers for real-time tumor tracking .

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